molecular formula C12H16N2O2 B14378147 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one CAS No. 88550-05-4

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one

Cat. No.: B14378147
CAS No.: 88550-05-4
M. Wt: 220.27 g/mol
InChI Key: KWHVZYHBDXHTFN-UHFFFAOYSA-N
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Description

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family This compound is characterized by its unique structure, which includes a pyran ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one typically involves the condensation of pyrazol-5-ones with β-keto esters. The reaction is carried out under thermal conditions, leading to the formation of the desired pyrano[2,3-c]pyrazole compound . Another method involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters under reflux in ethanol, resulting in the formation of 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include ethyl acetoacetate, acetylenic acid esters, and β-keto esters. The reactions are typically carried out under reflux in ethanol or other suitable solvents .

Major Products Formed

The major product formed from the condensation reactions is this compound itself. Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one is unique due to the presence of the butyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with other molecules and its overall properties compared to similar compounds.

Properties

CAS No.

88550-05-4

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C12H16N2O2/c1-4-5-6-14-9(3)11-8(2)7-10(15)16-12(11)13-14/h7H,4-6H2,1-3H3

InChI Key

KWHVZYHBDXHTFN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)OC2=N1)C)C

Origin of Product

United States

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